



# GNE-9605: In Vitro Kinase Assay Protocol for LRRK2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GNE-9605  |           |
| Cat. No.:            | B15603541 | Get Quote |

### **Abstract**

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the study of Parkinson's disease. The development of potent and selective inhibitors of LRRK2 is a primary strategy for developing disease-modifying therapies. **GNE-9605** is a potent, selective, and orally active inhibitor of LRRK2.[1] These application notes provide a detailed protocol for an in vitro kinase assay to determine the potency and selectivity of **GNE-9605** against LRRK2. The described methodology utilizes a luminescence-based ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

### Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, located within the kinase domain, leads to increased LRRK2 kinase activity and is the most common pathogenic mutation. This has established LRRK2 as a critical target for therapeutic intervention. **GNE-9605** is a small molecule inhibitor that has demonstrated high potency against LRRK2 in both biochemical and cellular assays.[1] This document outlines the procedures for determining the in vitro efficacy of **GNE-9605**.

## Data Presentation **GNE-9605** Potency Against LRRK2



| Parameter | Value   | Reference |
|-----------|---------|-----------|
| IC50      | 18.7 nM | [1]       |
| Ki        | 2.0 nM  |           |

### **GNE-9605** Kinase Selectivity

**GNE-9605** has been shown to be a highly selective LRRK2 inhibitor. In a screening against 178 different kinases, it was found to inhibit only one other kinase by more than 50%.[2] However, a detailed public quantitative kinase selectivity panel in a tabular format is not readily available.

## Experimental Protocols In Vitro LRRK2 Kinase Assay using ADP-Glo™

This protocol describes the measurement of LRRK2 kinase activity through the quantification of ADP production using the ADP-Glo™ Kinase Assay. The luminescent signal generated is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Materials and Reagents:

- GNE-9605
- Recombinant LRRK2 enzyme
- LRRKtide (or other suitable LRRK2 substrate)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- LRRK2 Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)
- DMSO
- 384-well white assay plates



Plate reader capable of measuring luminescence

#### Procedure:

- Compound Preparation:
  - Prepare a serial dilution of GNE-9605 in DMSO.
  - Ensure the final DMSO concentration in the assay does not exceed 1%.
- Reaction Setup (in a 384-well plate):
  - Add 1 μL of the GNE-9605 dilution or DMSO (for vehicle control) to the appropriate wells.
  - Add 2 μL of LRRK2 enzyme diluted in LRRK2 Kinase Buffer.
  - Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
  - Initiate the kinase reaction by adding 2 μL of a pre-mixed solution of LRRKtide substrate and ATP in LRRK2 Kinase Buffer.
- Kinase Reaction:
  - Incubate the plate at room temperature for 120 minutes.
- ADP Detection:
  - Add 5 μL of ADP-Glo™ Reagent to each well.
  - Incubate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the remaining ATP.
  - Add 10 μL of Kinase Detection Reagent to each well.
  - Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition:



- Measure the luminescence of each well using a plate reader.
- Data Analysis:
  - Calculate the percent inhibition for each concentration of GNE-9605 relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the GNE-9605 concentration.
  - Determine the IC50 value by fitting the data to a four-parameter logistic curve.

# Visualizations LRRK2 Signaling Pathway



Click to download full resolution via product page



Caption: LRRK2 phosphorylates Rab GTPases, regulating vesicular trafficking.

### **Experimental Workflow**



Click to download full resolution via product page



Caption: Workflow for the in vitro LRRK2 kinase assay using GNE-9605.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GNE-9605: In Vitro Kinase Assay Protocol for LRRK2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603541#gne-9605-in-vitro-kinase-assay-protocol-for-lrrk2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com